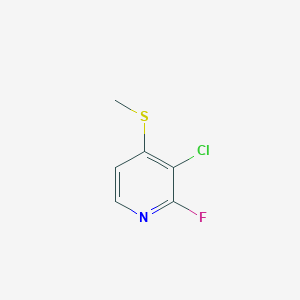3-Chloro-2-fluoro-4-(methylthio)pyridine
CAS No.: 1823323-05-2
Cat. No.: VC11674510
Molecular Formula: C6H5ClFNS
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823323-05-2 |
|---|---|
| Molecular Formula | C6H5ClFNS |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 3-chloro-2-fluoro-4-methylsulfanylpyridine |
| Standard InChI | InChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
| Standard InChI Key | DFBRVZCNVMIRCI-UHFFFAOYSA-N |
| SMILES | CSC1=C(C(=NC=C1)F)Cl |
| Canonical SMILES | CSC1=C(C(=NC=C1)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted with:
-
Chlorine at position 3, contributing to electronic withdrawal and steric effects.
-
Fluorine at position 2, enhancing metabolic stability and lipophilicity.
-
Methylthio group (-SCH₃) at position 4, influencing solubility and reactivity through sulfur’s nucleophilic character.
Experimental and Predicted Properties
While direct experimental data for 3-chloro-2-fluoro-4-(methylthio)pyridine are scarce, properties are extrapolated from structurally similar compounds (Table 1) :
Key Observations:
-
The methylthio group increases hydrophobicity compared to hydroxyl or amino analogs, as seen in 3-fluoro-4-(methylthio)pyridine (LogP = 1.42) .
-
Halogen interactions: The ortho-fluorine and meta-chlorine create a polarized electronic environment, potentially enhancing reactivity in substitution reactions .
Synthetic Methodologies
Halogen Exchange Reactions
A patent by details the synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine via liquid-phase halogen exchange using anhydrous hydrogen fluoride (HF) under high pressure (200 psig) and temperature (170–200°C). This method avoids catalysts, favoring direct displacement of chlorine by fluorine. Adapting this approach, 3-chloro-2-fluoro-4-(methylthio)pyridine could be synthesized through:
-
Chlorination: Introducing chlorine at position 3 using Cl₂ or SO₂Cl₂.
-
Fluorination: Displacing a leaving group (e.g., nitro or sulfonic acid) at position 2 with HF .
-
Methylthio Introduction: Treating a 4-halopyridine intermediate with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent .
Alternative Pathways
-
Nucleophilic Aromatic Substitution: A 4-chloropyridine precursor could undergo substitution with methylthiolate, followed by directed ortho-metalation to install fluorine .
-
Multi-Step Functionalization: As demonstrated in , cyano or trifluoromethyl groups are introduced via sequential reactions, suggesting that methylthio could be incorporated similarly.
Applications in Agrochemical and Pharmaceutical Industries
Herbicidal Intermediates
Chloro-fluoro-pyridines are pivotal in herbicide synthesis. For example, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is a precursor to sulfonylurea herbicides . The methylthio group in 3-chloro-2-fluoro-4-(methylthio)pyridine may act as a leaving group, enabling further derivatization into thiocarbamate or sulfoxide herbicides.
Challenges and Future Directions
Synthetic Optimization
-
Regioselectivity: Ensuring precise substitution at the 2-, 3-, and 4-positions requires controlled reaction conditions to avoid isomer formation .
-
Catalyst Development: While avoids catalysts, ligand-assisted metal catalysis (e.g., Pd or Cu) might improve yields for methylthio introduction .
Toxicity and Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume